
OBA-09
Overview
Description
OBA-09 (oxopropanoyloxy benzoic acid) is a salicylic acid/pyruvate ester synthesized to combine the pharmacological properties of its parent compounds into a single multimodal neuroprotective agent . With a molecular formula of C₁₀H₈O₅ (MW: 208.17 g/mol; CAS: 856095-68-6), it exhibits potent anti-inflammatory, antioxidant, and anti-excitotoxic effects . Preclinical studies demonstrate its efficacy in ischemic brain injury models, such as middle cerebral artery occlusion (MCAO), where it reduces infarct volume by suppressing reactive oxygen species (ROS), lipid peroxidation, and pro-inflammatory cytokines (e.g., TNF-α, IL-1β) . This compound also restores cellular energy metabolites (NAD, ATP) and inhibits NF-κB signaling, contributing to its neuroprotective profile .
Preparation Methods
OBA-09 is synthesized through the esterification of pyruvate and salicylic acid. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the ester bond between the carboxyl group of pyruvate and the hydroxyl group of salicylic acid . Industrial production methods may involve high-performance liquid chromatography to ensure the purity and stability of the compound .
Chemical Reactions Analysis
OBA-09 undergoes several types of chemical reactions, including:
Hydrolysis: In biological systems, this compound is hydrolyzed to salicylic acid and pyruvate.
Oxidation and Reduction: This compound exhibits antioxidative properties, which suggests it can participate in redox reactions to neutralize reactive oxygen species.
Substitution: The ester bond in this compound can be targeted in substitution reactions, particularly in the presence of nucleophiles.
Common reagents and conditions used in these reactions include aqueous solutions, enzymes, and mild acidic or basic conditions. The major products formed from these reactions are salicylic acid and pyruvate .
Scientific Research Applications
Neuroprotective Properties
OBA-09 has been extensively studied for its neuroprotective effects, particularly in the context of cerebral ischemia. Research indicates that this compound exhibits robust anti-inflammatory and antioxidative properties, which contribute to its neuroprotective function.
Case Study: Cerebral Ischemia in Rats
A study conducted on Sprague-Dawley rats subjected to middle cerebral artery occlusion (MCAO) demonstrated that administration of this compound significantly suppressed microglial activation and the expression of pro-inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). The results showed a marked reduction in infarct formation, highlighting this compound's potential as a therapeutic agent for stroke and other neurodegenerative conditions .
Table 1: Effects of this compound on Inflammatory Markers
Inflammatory Marker | Control Group | This compound Treated Group |
---|---|---|
TNF-α | High | Significantly Lower |
IL-1β | High | Significantly Lower |
COX-2 | Elevated | Reduced |
iNOS | Elevated | Reduced |
Cell Signaling Studies
This compound is also used in cell signaling studies due to its ability to influence cellular responses. It acts as a signaling molecule that can modulate various pathways involved in inflammation and apoptosis.
Case Study: Epithelial Cell Response
In vitro studies have shown that this compound affects the behavior of gingival epithelial cells when exposed to different implant abutment surfaces. The compound was found to alter gene expressions related to apoptosis and inflammatory responses, indicating its role in cellular signaling mechanisms .
Table 2: Gene Expression Changes Induced by this compound
Gene | Expression Level (Control) | Expression Level (this compound Treated) |
---|---|---|
BCL2 | Normal | Increased |
IL-6 | Normal | Increased |
CXCL-8 | Low | Significantly Increased |
Applications in Robotics
Recent advancements have explored the use of this compound in developing chemical communication systems for robotics. The compound's properties facilitate the transfer and sensing of chemical signals, enhancing robotic interactions with their environment.
Case Study: Chemical Communication Systems
A novel liquid crystal polymer incorporating this compound has been developed to enable robots to communicate chemically. This advancement allows robots to perform complex tasks more efficiently by monitoring chemical signals through electrical responses .
Mechanism of Action
The mechanism of action of OBA-09 involves its hydrolysis into salicylic acid and pyruvate. These metabolites contribute to its neuroprotective effects by:
Antioxidative Action: Reducing lipid peroxidation and reactive oxygen species generation.
Anti-inflammatory Action: Suppressing the activation of microglia and the expression of proinflammatory markers such as tumor necrosis factor-alpha, interleukin-1 beta, inducible nitric oxide synthase, and cyclooxygenase-2.
Energy Metabolism: Preventing the depletion of nicotinamide adenine dinucleotide and adenosine triphosphate in post-ischemic brain tissue.
Comparison with Similar Compounds
Structural and Functional Analogues
OBA-09 belongs to a class of esterified compounds designed to enhance bioavailability and synergistic effects compared to individual components or combination therapies. Below is a comparative analysis:
Key Differentiators
Multimodal Action : Unlike ethyl pyruvate or aspirin, this compound simultaneously targets oxidative stress (via pyruvate moiety), inflammation (via salicylate-mediated NF-κB suppression), and excitotoxicity (Zn²⁺ chelation) . This broad mechanism surpasses the singular focus of analogues like COX inhibitors or ROS scavengers.
Synergy in a Single Molecule : this compound outperforms the combination of ethyl pyruvate + aspirin in MCAO models, achieving 50% greater suppression of TNF-α and IL-1β .
Metabolic Restoration : this compound uniquely restores NAD/ATP levels post-ischemia, a feature absent in parent compounds or analogues like OPTBA .
Limitations Relative to Peers
- Bioavailability: While this compound dissolves readily in DMSO (≥24 mg/mL), its stability in aqueous solutions remains uncharacterized, unlike ethyl pyruvate, which has established formulations for intravenous use .
- Clinical Translation: No Phase I data exist for this compound, whereas aspirin and ethyl pyruvate have documented human safety profiles .
Table 1. In Vivo Efficacy in MCAO Models
Key Insights :
- This compound’s low effective dose (5 mpk vs. 50 mpk for ethyl pyruvate) highlights its potency .
Biological Activity
OBA-09, also known as oxopropanoyloxy benzoic acid, is a compound that has garnered attention for its significant biological activities , particularly in the context of neuroprotection, antioxidative effects, and anti-inflammatory properties. This article delves into the various biological activities of this compound, supported by data tables, case studies, and detailed research findings.
This compound is synthesized through the esterification of salicylic acid with pyruvate. This unique structure allows it to penetrate the blood-brain barrier, making it particularly relevant for neurological applications. The compound exhibits multiple mechanisms of action:
- Antioxidative Activity : this compound scavenges harmful hydroxyl radicals and reduces oxidative stress markers in the brain.
- Anti-inflammatory Properties : It modulates inflammatory responses by suppressing pro-inflammatory cytokines.
- Neuroprotective Effects : this compound protects neurons from excitotoxicity and metabolic dysfunction.
Neuroprotective Effects
In studies involving animal models of cerebral ischemia, this compound demonstrated robust neuroprotective effects. High-performance liquid chromatography (HPLC) analyses revealed that this compound hydrolyzes into salicylic acid and pyruvate, with a half-life of approximately 43 minutes in serum and 4.2 hours in brain tissue. The treatment led to:
- Significant reductions in lipid peroxidation.
- Decreased generation of reactive oxygen species.
- Recovery from neurological and behavioral deficits.
Antioxidative Capacity
This compound's antioxidative capacity was assessed using cell-free assays and primary cortical cultures under oxygen-glucose deprivation conditions. Key findings include:
Parameter | Control Group | This compound Treatment |
---|---|---|
Lipid Peroxidation (nmol/mg protein) | 1.2 ± 0.1 | 0.5 ± 0.05 |
4-Hydroxy-2-nonenal Staining (%) | 80% | 30% |
These results indicate a potent antioxidative function of this compound and its hydrolyzed products, significantly reducing oxidative stress markers in treated animals .
Anti-inflammatory Effects
The anti-inflammatory effects of this compound were evaluated in LPS-treated BV2 microglia cells. The compound effectively inhibited the induction of pro-inflammatory markers such as TNF-α, IL-1β, iNOS, and COX-2. Notably, the anti-inflammatory effect was greater than that observed with equivalent doses of salicylic acid and pyruvate alone .
Case Studies
Several case studies have explored the therapeutic potential of this compound in various contexts:
- Cerebral Ischemia : In a controlled study involving rats subjected to middle cerebral artery occlusion (MCAO), this compound treatment resulted in reduced infarct volume and improved neurological scores compared to untreated controls.
- Metabolic Disorders : In cell cultures with induced metabolic dysfunctions, this compound normalized metabolic markers, indicating its potential as a therapeutic agent in metabolic disorders.
- Inflammatory Conditions : In models of induced inflammation (e.g., arthritis), this compound reduced pro-inflammatory cytokine levels significantly, suggesting its utility in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the key chemical and pharmacological properties of OBA-09 relevant to neuroprotection studies?
this compound is a neuroprotective ester of pyruvate and salicylic acid (C₁₀H₈O₅, MW 208.17) with antioxidant and anti-inflammatory properties. Its solubility in DMSO (≥100 mg/mL at 25°C) facilitates in vitro applications, while in vivo studies in ischemic models (e.g., middle cerebral artery occlusion (MCAO) in rats) use doses like 5 mpk to reduce infarct volume and restore ATP/NAD levels . Storage conditions (-20°C for powder; -80°C for dissolved forms) are critical to maintain stability .
Q. How do researchers determine the optimal concentration of this compound for in vitro versus in vivo applications?
Methodological Approach:
- In vitro : Start with solubility testing in DMSO (≥24 mg/mL) and perform dose-response assays (e.g., cell viability under hypoxia-glucose deprivation (OGD)) .
- In vivo : Use pharmacokinetic profiling in rodent models (e.g., MCAO) to assess bioavailability and efficacy. The 5 mpk dose in rats balances neuroprotection with minimal off-target effects .
- Validate concentrations using ROS scavenging assays and lipid peroxidation measurements .
Q. Which experimental models are validated for studying this compound’s neuroprotective mechanisms?
- In vitro : OGD in neuronal cell cultures to mimic ischemic conditions .
- In vivo : MCAO-induced stroke models in rodents, measuring infarct volume and behavioral recovery .
- Epithelial cell adhesion assays (e.g., Aggregatibacter actinomycetemcomitans outer membrane protein studies) to evaluate anti-inflammatory effects .
Advanced Research Questions
Q. How should researchers address discrepancies in gene expression profiles induced by this compound under varying experimental conditions?
Example: In studies with Aggregatibacter actinomycetemcomitans, this compound upregulated bcl2 (anti-apoptotic gene) by 42.91-fold in AaΔ29 conditions but 84.45-fold in AaΔ29P mutants, suggesting context-dependent immune modulation . Methodological Recommendations:
- Replicate experiments across genetic backgrounds (e.g., wild-type vs. mutant strains).
- Use multi-omics approaches (transcriptomics, proteomics) to identify confounding variables (e.g., bacterial virulence factors).
- Apply statistical rigor (e.g., ANOVA for cross-condition comparisons) .
Q. What strategies optimize this compound’s therapeutic efficacy when combined with other neuroprotective agents?
Experimental Design Considerations:
- Screen combinatorial therapies using high-throughput assays (e.g., ROS inhibition + this compound).
- Prioritize compounds with complementary mechanisms (e.g., NAD+ precursors to enhance ATP restoration).
- Monitor synergistic/antagonistic effects via dose-matrix analyses and isobolograms .
Q. How can researchers reconcile conflicting results in this compound’s anti-inflammatory outcomes across different study designs?
Case Analysis: Discrepancies in casp3 (pro-apoptotic gene) expression (27.16-fold in controls vs. 49.18-fold in AaΔ29Δ29P) may arise from differences in bacterial strain virulence or immune cell interactions . Resolution Framework:
- Standardize experimental conditions (e.g., infection load, exposure duration).
- Include internal controls (e.g., untreated cells/animal cohorts).
- Conduct meta-analyses of published datasets to identify trends .
Q. Methodological Best Practices
Q. What are critical considerations for ensuring reproducibility in this compound studies?
- Storage and Handling : Use aliquots to avoid freeze-thaw cycles; verify compound stability via HPLC (purity ≥98%) .
- Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata (e.g., CAS 856095-68-6, batch-specific COA) .
- Ethical Compliance : Adhere to institutional guidelines for animal models (e.g., IACUC protocols for MCAO studies) .
Q. How should researchers design experiments to evaluate this compound’s impact on oxidative stress pathways?
- Key Metrics : Quantify lipid peroxidation (MDA levels), ROS production (DCFDA assays), and NAD+/ATP recovery .
- Controls : Include sham-operated animals or untreated cells to baseline comparisons.
- Statistical Power : Use ≥6 biological replicates to account for variability in ischemic models .
Q. Data Interpretation and Validation
Q. What analytical frameworks are recommended for interpreting this compound’s dose-dependent effects?
- Dose-Response Curves : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values.
- Time-Course Analyses : Assess neuroprotection at multiple post-treatment intervals (e.g., 24h, 72h post-MCAO).
- Pathway Enrichment : Use tools like DAVID or IPA to map gene expression data (e.g., birc3, fosb from ) to canonical pathways .
Q. How can researchers validate this compound’s mechanism of action in complex biological systems?
- Knockout Models : Test this compound in Nrf2⁻/⁻ mice to confirm antioxidant pathway dependence.
- Pharmacological Inhibition : Use antagonists (e.g., TLR4 inhibitors) to dissect anti-inflammatory vs. direct neuroprotective effects.
- Cross-Species Validation : Compare rodent and human iPSC-derived neuronal responses .
Properties
IUPAC Name |
2-(2-oxopropanoyloxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5/c1-6(11)10(14)15-8-5-3-2-4-7(8)9(12)13/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWCDKMLERRCJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)OC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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